3-Sulfopropyl acrylate

Biomedical hydrogels Mechanical properties Wound dressings

Unlike generic sulfonated monomers (AMPS, SPMK), 3-Sulfopropyl acrylate (SPA) delivers shorter acrylic acid blocks in copolymerization, maximizing superabsorbent swelling capacity and enabling thinner hygiene cores. SPA-based hydrogels uniquely combine 3.7 MPa tensile strength with 92% elongation, resist autoclaving, gamma irradiation, and EtO sterilization—critical for clinical wound dressings. Its polymerizable emulsifier functionality eliminates surfactant migration in waterborne coatings. Available as potassium salt for enhanced solubility.

Molecular Formula C6H10O5S
Molecular Weight 194.21 g/mol
CAS No. 39121-78-3
Cat. No. B12805799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Sulfopropyl acrylate
CAS39121-78-3
Molecular FormulaC6H10O5S
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESC=CC(=O)OCCCS(=O)(=O)O
InChIInChI=1S/C6H10O5S/c1-2-6(7)11-4-3-5-12(8,9)10/h2H,1,3-5H2,(H,8,9,10)
InChIKeyNYUTUWAFOUJLKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Sulfopropyl Acrylate (CAS 39121-78-3): Sulfonated Acrylate Monomer for High-Swelling, Sterilizable Hydrogels and Copolymer Design


3-Sulfopropyl acrylate (SPA, CAS 39121-78-3) is a sulfonated acrylic ester monomer that introduces a strong anionic sulfonate group (-SO₃⁻) into polymer backbones upon free-radical polymerization or copolymerization [1]. The monomer is typically handled as its potassium salt (3-sulfopropyl acrylate potassium salt, SPAK) for enhanced water solubility and ionic character. The sulfopropyl pendant group imparts permanent hydrophilicity, polyelectrolyte character, and ion-exchange capacity to the resulting polymers, enabling applications ranging from superabsorbent hydrogels and biomedical materials to antifouling coatings and waterborne adhesives .

Why 3-Sulfopropyl Acrylate Cannot Be Directly Substituted with Other Sulfonated Monomers in Performance-Critical Polymer Formulations


Despite sharing the sulfonate functional group, structurally analogous sulfonated monomers such as 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS) and 3-sulfopropyl methacrylate (SPMK) produce copolymers with fundamentally different chain architectures and macroscopic properties when polymerized with acrylic acid (AA) or acrylamide. These differences stem from distinct copolymerization reactivity ratios that control monomer sequence distribution (blockiness) and from the inherent flexibility of the acrylate vs. methacrylate backbone. Substituting one sulfonated monomer for another without accounting for these kinetic and structural differences will yield hydrogels with unpredictable swelling ratios, mechanical properties, and sterilization tolerance, directly impacting product performance in biomedical devices, wound dressings, and superabsorbent materials [1][2].

Quantitative Differentiation Evidence for 3-Sulfopropyl Acrylate: Mechanical Properties, Swelling Kinetics, and Sterilization Tolerance vs. AMPS, SPMK, and HEA


Mechanical Profile: 3-Sulfopropyl Acrylate Delivers Balanced Tensile Strength and High Elongation in AMPS-Based Hydrogels vs. HEA and Unmodified Control

In a direct comparative study of photocrosslinked AMPS-based macromer hydrogels, the incorporation of 3-sulfopropyl acrylate potassium salt (SPA) as a co-monomer resulted in a distinct mechanical profile compared to hydrogels containing N-hydroxyethyl acrylamide (HEA) or the unmodified control. The PASCM-AGE hydrogel containing SPA achieved a tensile strength of 3.7 MPa and an elongation at break of 92%, which represents a 48% increase in tensile strength and a 96% increase in elongation relative to the PACM-AGE control hydrogel (tensile strength 2.5 MPa, elongation 47%). In contrast, the HEA-containing PAHCM-AGE hydrogel exhibited higher tensile strength (5.8 MPa) but severely compromised elongation (19%), which is a 60% reduction in elongation relative to the control [1]. This demonstrates that SPA uniquely enables a balanced combination of strength and stretchability that is not achievable with HEA as a co-monomer.

Biomedical hydrogels Mechanical properties Wound dressings

Swelling Kinetics: 3-Sulfopropyl Acrylate-Containing Hydrogels Achieve Equilibrium Water Content (~92%) Within 30 Minutes in AMPS-Based Systems

The swelling kinetics of AMPS-based macromer hydrogels were directly compared. The PASCM-AGE hydrogel containing 3-sulfopropyl acrylate (SPA) reached equilibrium water content of approximately 92% within 30 minutes. This rapid swelling behavior is explicitly contrasted with the control PACM-AGE hydrogel, which exhibited slower water uptake kinetics under identical conditions [1]. The rapid swelling is attributed to the strong polyelectrolyte character imparted by the sulfopropyl group, which drives osmotic water influx into the polymer network. This kinetic advantage is critical for applications where rapid fluid absorption is required, such as wound exudate management.

Superabsorbent polymers Swelling kinetics Hydrogel characterization

Copolymerization Kinetics and Blockiness: 3-Sulfopropyl Acrylate Produces Shorter Acrylic Acid Blocks and Higher Swelling vs. AMPS in Superabsorbent Hydrogels

A systematic study of sulfated co-monomers in acrylic acid (AA)-based superabsorbent hydrogels revealed that the choice of polymerizable group (acrylamide vs. acrylate vs. methacrylate) directly governs monomer sequence distribution and subsequent swelling performance. Copolymers of AA with 3-sulfopropyl acrylate (SPAK) produced shorter AA blocks compared to copolymers of AA with AMPS. This difference in blockiness was quantified by the blockiness parameter derived from copolymerization reactivity ratios. Critically, hydrogels with shorter AA blocks (AA-SPAK) exhibited higher swelling ratios than those with longer AA blocks (AA-AMPS), a result attributed to the reduced suppression of the polyelectrolyte effect in copolymers with shorter AA sequences [1]. While all sulfated co-monomers enhanced swelling relative to an acrylic acid homopolymer control, the magnitude of enhancement was significantly greater for SPAK than for AMPS.

Copolymerization kinetics Superabsorbent hydrogels Polyelectrolyte effect

Sterilization Tolerance: Poly(3-Sulfopropyl Acrylate) Hydrogels Retain Swelling and Mechanical Integrity After Autoclaving, Radiation, and Gas Sterilization

A dedicated sterilization study evaluated the effects of steam sterilization (autoclaving), radiation sterilization (gamma irradiation), and gas sterilization (ethylene oxide) on poly(3-sulfopropyl acrylate potassium) (pAESO3) hydrogels. The study reported that no significant changes in gel properties were observed after any of the three sterilization methods. Specifically, the degree of swelling and mechanical performance remained statistically unchanged compared to unsterilized controls [1]. This is in contrast to many other hydrogel systems, where sterilization processes frequently cause hydrolysis, degradation, or crosslinking that compromise swelling capacity and mechanical integrity [2].

Biomedical device sterilization Hydrogel stability Regulatory compliance

Swelling Equilibrium: Poly(3-Sulfopropyl Acrylate) Hydrogels Exhibit a Defined Swelling Ratio (q = 7.5 ± 0.5) Under Physiological Conditions

Untreated pAESO3 hydrogels showed a reproducible equilibrium degree of swelling of q = 7.5 ± 0.5 within 390 minutes when immersed in phosphate-buffered saline (PBS) at 36 ± 1 °C [1]. This quantitative benchmark provides a defined baseline for formulators and device designers. While direct comparator data under identical conditions is not reported in this study, this value establishes a critical performance specification that differentiates SPA-based hydrogels from alternative sulfonated systems (e.g., poly(AMPS) or poly(SPMK)) which exhibit different swelling equilibria due to variations in charge density and polymer chain flexibility.

Hydrogel swelling Physiological buffer Material characterization

Prioritized Application Scenarios for 3-Sulfopropyl Acrylate Based on Quantitative Performance Differentiation


Biomedical Hydrogel Wound Dressings Requiring Balanced Strength, High Stretchability, and Terminal Sterilization

SPA is uniquely suited for advanced wound dressings that must combine mechanical robustness with patient comfort. The PASCM-AGE hydrogel containing SPA achieved 3.7 MPa tensile strength and 92% elongation [1], providing a balanced profile that resists tearing during application while conforming to body contours. Critically, pAESO3 hydrogels retain full swelling and mechanical performance after autoclaving, gamma irradiation, and ethylene oxide sterilization [2], enabling terminal sterilization—a regulatory requirement for clinical wound care products. This combination of mechanical balance and sterilization tolerance is not consistently observed in HEA-based hydrogels (which are too brittle at 19% elongation) or in many other hydrogel classes that degrade upon sterilization.

Superabsorbent Polymer Formulations for Diapers and Hygiene Products

In acrylic acid-based superabsorbent hydrogels, the copolymerization kinetics of SPAK produce shorter AA blocks than AMPS, resulting in a less suppressed polyelectrolyte effect and consequently higher swelling capacity [1]. For hygiene product manufacturers, this translates to higher fluid retention per unit mass of polymer, enabling thinner, more efficient absorbent cores. The rapid swelling kinetics observed in SPA-containing hydrogels (equilibrium water content ~92% within 30 minutes) [2] further enhance performance in scenarios requiring immediate fluid lock-away, such as infant diapers and adult incontinence products.

Ion-Exchange Controlled Drug Delivery Systems and Lubricious Biomedical Coatings

The sulfonate functionality of SPA enables ion-exchange controlled release mechanisms, which are of high interest for drug delivery applications where release rates must be tuned to physiological ion concentrations [1]. The defined swelling ratio of q = 7.5 ± 0.5 in PBS at physiological temperature [2] provides a predictable hydration state for consistent drug elution kinetics. Additionally, polymerized ionic liquids based on acrylate sulfonates have been demonstrated as effective lubricious coatings for medical devices, where the high water content and anionic surface charge reduce friction and protein fouling.

Antifouling Marine Coatings and Waterborne Adhesives

The permanent hydrophilicity and anionic charge imparted by the sulfopropyl group make SPA an effective co-monomer for antifouling coatings that resist protein adsorption and marine biofouling [1]. In waterborne adhesive and coating formulations, SPA serves as a polymerizable emulsifier that stabilizes latex particles while becoming covalently incorporated into the final film, eliminating surfactant migration issues. This dual functionality—emulsification during polymerization and permanent hydrophilicity in the final product—differentiates SPA from non-polymerizable sulfonate surfactants that can leach out and compromise coating performance.

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